Cas no 16478-52-7 (3-Methoxypicolinic Acid)
3-Methoxypicolinic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Methoxypicolinic acid
- 2-Pyridinecarboxylicacid, 3-methoxy-
- 3-methoxypyridine-2-carboxylic acid
- 2-Carboxy-3-methoxypyridine
- 2-PYRIDINECARBOXYLIC ACID,3-METHOXY
- 3-methoxy-2-pyridinecarboxylic acid
- 3-methoxy-pyridine-2-carboxylic acid
- 2-Carboxy-3-methoxypyridine, 3-Methoxypicolinic acid
- 2-PYRIDINECARBOXYLIC ACID, 3-METHOXY-
- RJXVAGCQRMBMCI-UHFFFAOYSA-N
- SBB052942
- MB04405
- RP01779
- 3-(Methyloxy)-2-pyridinecarboxylic acid
- BR-
- DTXSID00527984
- CS-W004949
- AC-27556
- FT-0722080
- W-205940
- SY066070
- EN300-103831
- 2-Pyridinecarboxylicacid,3-methoxy-
- 1-Hydroxy-2-(3-pyridinyl)ethylidenebisphosphonatemonosodiumhemipentahydrate
- MFCD07367569
- Z808643216
- 3-Methoxypicolinicacid
- AKOS010637956
- 16478-52-7
- PS-3904
- SCHEMBL287024
- AMY14043
- DA-23425
- 3-Methoxypicolinic Acid
-
- MDL: MFCD07367569
- Inchi: 1S/C7H7NO3/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10)
- InChI Key: RJXVAGCQRMBMCI-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CN=C1C(=O)O
Computed Properties
- Exact Mass: 153.04300
- Monoisotopic Mass: 153.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.4
- XLogP3: 0.7
Experimental Properties
- Density: 1.284±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 159-160 °C (decomposition)
- Boiling Point: 314.728 °C at 760 mmHg
- Flash Point: 144.143 °C
- Refractive Index: 1.55
- Solubility: Dissolution (55 g/l) (25 º C),
- PSA: 59.42000
- LogP: 0.78840
3-Methoxypicolinic Acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methoxypicolinic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 065953-250mg |
3-Methoxypyridine-2-carboxylic acid |
16478-52-7 | 97% | 250mg |
£42.00 | 2022-03-01 | |
| Fluorochem | 065953-1g |
3-Methoxypyridine-2-carboxylic acid |
16478-52-7 | 97% | 1g |
£116.00 | 2022-03-01 | |
| Fluorochem | 065953-5g |
3-Methoxypyridine-2-carboxylic acid |
16478-52-7 | 97% | 5g |
£434.00 | 2022-03-01 | |
| abcr | AB467993-250 mg |
3-Methoxypyridine-2-carboxylic acid, min. 95%; . |
16478-52-7 | 250mg |
€116.20 | 2023-04-21 | ||
| abcr | AB467993-1 g |
3-Methoxypyridine-2-carboxylic acid, min. 95%; . |
16478-52-7 | 1g |
€196.60 | 2023-04-21 | ||
| abcr | AB467993-5 g |
3-Methoxypyridine-2-carboxylic acid, min. 95%; . |
16478-52-7 | 5g |
€719.60 | 2023-04-21 | ||
| Apollo Scientific | OR16441-250mg |
3-Methoxypyridine-2-carboxylic acid |
16478-52-7 | 250mg |
£28.00 | 2025-02-19 | ||
| Apollo Scientific | OR16441-1g |
3-Methoxypyridine-2-carboxylic acid |
16478-52-7 | 1g |
£71.00 | 2025-02-19 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M94730-5g |
3-Methoxypicolinic acid |
16478-52-7 | 5g |
¥3226.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M94730-250mg |
3-Methoxypicolinic acid |
16478-52-7 | 250mg |
¥256.0 | 2021-09-04 |
3-Methoxypicolinic Acid Suppliers
3-Methoxypicolinic Acid Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 3-Methoxypicolinic Acid
Introduction to 3-Methoxypicolinic Acid (CAS No. 16478-52-7) and Its Emerging Applications in Chemical and Biomedical Research
3-Methoxypicolinic Acid, chemically designated as 3-methoxypicolinic acid, is a heterocyclic organic compound belonging to the picolinic acid family. Its molecular formula is C₆H₅NO₃, and it is characterized by a pyridine ring substituted with a methoxy group at the 3-position and a carboxylic acid moiety at the 4-position. With a CAS number of 16478-52-7, this compound has garnered significant attention in the fields of pharmaceutical chemistry, biochemistry, and materials science due to its versatile structural features and potential biological activities.
The synthesis of 3-Methoxypicolinic Acid typically involves the methylation of picolinic acid or through catalytic oxidation processes. Its stability under various chemical conditions makes it a valuable intermediate in organic synthesis. The presence of both electron-withdrawing (carboxylic acid) and electron-donating (methoxy) groups on the pyridine ring imparts unique reactivity, enabling its participation in diverse chemical transformations such as esterification, amidation, and metal coordination.
In recent years, 3-Methoxypicolinic Acid has been explored for its potential applications in medicinal chemistry. One of the most promising areas is its use as a precursor or analog in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their tunable porosity and applications in gas storage, separation technologies, and catalysis. The chelating ability of the carboxylic acid group allows 3-Methoxypicolinic Acid to form stable complexes with transition metals, enhancing the structural stability and functionality of MOFs.
Moreover, studies have highlighted the biological significance of 3-Methoxypicolinic Acid. Research indicates that it may exhibit inhibitory effects on certain enzymes by competing with natural substrates or by modulating metal ion homeostasis. For instance, preliminary investigations suggest that derivatives of 3-Methoxypicolinic Acid could interfere with bacterial biofilm formation by disrupting metal ion binding essential for biofilm matrix assembly. This finding opens up avenues for developing novel antimicrobial agents targeting pathogenic bacteria resistant to conventional antibiotics.
The compound's interaction with biological systems has also sparked interest in its potential role as an enzyme inhibitor or a chelator for therapeutic purposes. For example, picolinic acid derivatives have been studied for their ability to modulate the activity of metalloenzymes such as carbonic anhydrase and superoxide dismutase. While direct evidence for 3-Methoxypicolinic Acid's efficacy in these contexts remains limited, its structural similarity to known bioactive compounds suggests that further exploration could yield valuable insights into disease mechanisms and therapeutic strategies.
From an industrial perspective, 3-Methoxypicolinic Acid holds promise as a building block for specialty chemicals. Its incorporation into functional materials has been investigated for applications in photovoltaics and sensors. The pyridine ring's ability to absorb light across multiple wavelengths makes it suitable for designing organic semiconductors or dyes used in solar cells. Additionally, its coordination chemistry has been leveraged to develop luminescent sensors capable of detecting trace metal ions in environmental samples or biological fluids.
The growing interest in sustainable chemistry has also driven research into greener synthetic routes for 3-Methoxypicolinic Acid. Biocatalytic methods, such as enzymatic oxidation or methylation, are being explored as alternatives to traditional chemical synthesis. These approaches not only reduce environmental impact but also offer higher selectivity and yield under mild reaction conditions. Such advancements align with global efforts to minimize waste and energy consumption in chemical manufacturing processes.
In conclusion, 3-Methoxypicolinic Acid (CAS No. 16478-52-7) represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from material science to pharmaceutical research. As our understanding of its properties continues to evolve, so too will its role in addressing challenges in medicine, environmental science, and technology innovation.
16478-52-7 (3-Methoxypicolinic Acid) Related Products
- 95109-37-8(3-methoxy-6-methyl-2-Pyridinecarboxylic acid)
- 14440-94-9(3-Propoxypyridine-2-carboxylic Acid)
- 872045-03-9(3-(2-Hydroxyethoxy)picolinic acid hydrochloride)
- 170621-98-4(3-Isoquinolinecarboxylicacid,4-methoxy-(9CI))
- 24059-83-4(Methyl 3-methoxypyridine-2-carboxylate)
- 170622-23-8(3-methoxypyridine-2-carboxylic acid hydrochloride)
- 103878-09-7(3-Ethoxypyridine-2-carboxylic acid)
- 874-24-8(3-hydroxypyridine-2-carboxylic acid)
- 62734-00-3(2-Pyridinecarboxylic acid, 3-methoxy-, methyl ester, hydrochloride)
- 672957-96-9(null)